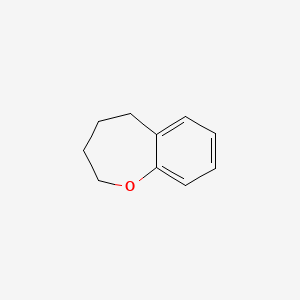

2,3,4,5-Tetrahydro-1-benzoxepin

Description

Properties

CAS No. |

6169-78-4 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepine |

InChI |

InChI=1S/C10H12O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7H,3-4,6,8H2 |

InChI Key |

XXOQJWXDRPURJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC2=CC=CC=C2C1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2,3,4,5-tetrahydro-1-benzoxepin

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1-Benzoxepin: A Privileged Scaffold in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural novelty and biological relevance is perpetual. Among the myriad of heterocyclic systems, the this compound core has emerged as a structure of significant interest. This seven-membered oxygen-containing ring fused to a benzene ring provides a conformationally flexible yet stable framework, making it an attractive starting point for the design of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, underscoring its status as a "privileged scaffold" in drug discovery.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore key synthetic methodologies, and illuminate its diverse applications in medicinal chemistry, supported by mechanistic insights and structure-activity relationships.

Core Molecular Architecture and Physicochemical Properties

The this compound structure consists of a benzene ring fused to a seven-membered oxepine ring. This saturated heterocyclic moiety imparts a three-dimensional character that is highly sought after in modern drug design, allowing for precise spatial orientation of functional groups to interact with biological targets.

The fundamental properties of the parent compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| IUPAC Name | 2,3,4,5-tetrahydro-1-benzoxepine | [1] |

| LogP (predicted) | 2.90 | [1] |

| Topological Polar Surface Area (TPSA) | 9.20 Ų | [1] |

The LogP value suggests a moderate lipophilicity, a key parameter influencing a molecule's ability to cross cellular membranes. The low TPSA indicates good potential for oral bioavailability. These foundational properties make the scaffold an excellent starting point for library synthesis and lead optimization.

Strategic Synthesis of the Benzoxepin Core

The construction of the this compound ring system can be achieved through various synthetic routes. A particularly efficient method is the one-pot multibond-forming process involving a thermally mediated Overman rearrangement followed by a ring-closing metathesis (RCM) reaction. This approach provides access to key intermediates such as 5-amino-substituted 2,5-dihydro-1-benzoxepines, which can then be selectively reduced to the desired saturated scaffold.[2]

Experimental Protocol: One-Pot Synthesis and Subsequent Reduction

This protocol outlines the synthesis of a 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffold, a versatile intermediate for further functionalization.[2]

Step 1: Synthesis of Allylic Trichloroacetimidate (Starting Material)

-

To a solution of an appropriate 2-allyloxyaryl alcohol in an anhydrous solvent, add trichloroacetonitrile.

-

Cool the reaction mixture to 0°C and add a catalytic amount of a strong base (e.g., DBU).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Purify the resulting allylic trichloroacetimidate by column chromatography.

Step 2: One-Pot Overman Rearrangement and Ring-Closing Metathesis

-

In a sealed tube, dissolve the allylic trichloroacetimidate in an appropriate solvent (e.g., toluene).

-

Add a catalyst for the Overman rearrangement (e.g., a palladium(II) salt).

-

Heat the mixture to induce the[1][1]-sigmatropic rearrangement.

-

After the rearrangement is complete, add a Grubbs' second-generation catalyst to initiate the RCM reaction.

-

Continue heating until the cyclization is complete.

-

Purify the resulting 5-amino-substituted 2,5-dihydro-1-benzoxepine.

Step 3: Chemoselective Reduction of the Alkene

-

For a clean and selective reduction that preserves other functional groups, diimide generated in situ is the reagent of choice.[2]

-

Dissolve the 2,5-dihydro-1-benzoxepine from Step 2 in a suitable solvent.

-

Add p-toluenesulfonyl hydrazide and potassium acetate.

-

Heat the reaction mixture to generate diimide, which will reduce the double bond.

-

Monitor the reaction by TLC and purify the final 2,3,4,5-tetrahydro-1-benzoxepine product.[2]

Rationale Behind Experimental Choices

-

One-Pot Strategy: Combining the Overman rearrangement and RCM in a single pot significantly improves efficiency by reducing the number of workup and purification steps, saving time and resources.

-

Grubbs' Catalyst: The choice of a second-generation Grubbs' catalyst is crucial for its high tolerance to various functional groups and its efficiency in forming the seven-membered ring via RCM.

-

Diimide Reduction: Standard hydrogenation conditions (e.g., H₂ with Pd/C) can sometimes lead to undesired side reactions, such as the reduction of other sensitive groups. The in situ generation of diimide provides a milder and more chemoselective method for reducing the alkene moiety.[2]

Synthetic Workflow Diagram

Sources

The Benzoxepin Scaffold: A Privileged Motif in Modern Pharmacological Design

Executive Summary

In the pursuit of novel therapeutics, the structural rigidity and spatial geometry of a pharmacophore dictate its binding affinity and off-target profile. The benzoxepin scaffold—a bicyclic system comprising a benzene ring fused to a seven-membered oxepin heterocycle—has emerged as a highly versatile and privileged structure in medicinal chemistry[1]. With a unique topological profile characterized by a low polar surface area (TPSA ~9.2 Ų) and high lipophilicity (XLogP3-AA ~2.8), benzoxepins exhibit excellent membrane permeability[1].

As a Senior Application Scientist, I have observed that the true power of the benzoxepin core lies in its capacity for conformational restriction . By locking flexible functional groups into specific spatial orientations, benzoxepin derivatives overcome the isomerization liabilities of linear or highly flexible drugs, yielding potent antimitotic agents, selective estrogen receptor modulators (SERMs), and anti-inflammatory compounds.

Structural Rationale and Pharmacological Branching

The pharmacological utility of benzoxepins stems from the seven-membered oxepin ring, which forces the fused aryl system into a pseudo-planar yet flexible conformation. This specific geometry is highly effective at mimicking cis-double bonds found in natural products, while simultaneously preventing rapid metabolic degradation or spontaneous isomerization.

Logical branching of benzoxepin structural features to pharmacological applications.

Oncology: Conformationally Restricted Antimitotics

The natural product Combretastatin A-4 (CA-4) is a potent tubulin polymerization inhibitor, but its clinical utility is severely limited by its tendency to isomerize from the active cis-isoform to the inactive trans-isoform in aqueous media.

By integrating the diaryl system into a 5-aryl-2,3-dihydrobenzoxepin core, researchers have successfully locked the molecule into the active cis-configuration[1][2]. These benzoxepin analogs bind with high affinity to the colchicine site on β-tubulin. Notably, derivatives such as 5-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrobenzoxepin demonstrate profound cytotoxicity against human breast carcinoma (MCF-7, MDA-MB231) and colon cancer (HCT116) cell lines, with GI₅₀ values plunging into the low nanomolar range (1.5–8 nM)[1][2].

Mechanism of action for benzoxepin-derived antimitotic agents via tubulin inhibition.

Endocrinology: Next-Generation SERMs and SERDs

Estrogen receptor alpha (ERα) and beta (ERβ) are critical targets in breast cancer and osteoporosis. Traditional stilbene-based SERMs (like tamoxifen) suffer from E/Z isomerization, complicating their pharmacokinetic profiles.

Benzoxepin-type ligands, particularly those containing acrylic acid or phenoxybutyric acid substituents, bypass this issue[3]. Structure-activity relationship (SAR) studies reveal that series I acrylic acid ligands are generally ERα selective, whereas specific phenoxybutyric acid derivatives (e.g., Compound 22) selectively downregulate ERβ without inducing cellular proliferation[3]. Furthermore, Compound 13e (featuring a phenylpenta-2,4-dienoic acid substituent) acts as a potent Selective Estrogen Receptor Downregulator (SERD), degrading both ERα and ERβ in MCF-7 cells[3].

Inflammation and CNS Modulation

Beyond oncology and endocrinology, the benzoxepin scaffold is highly prevalent in anti-inflammatory and central nervous system (CNS) agents:

-

Cyclooxygenase (COX) Inhibition: Natural prenylated 3-benzoxepins, such as perilloxin and dehydroperilloxin isolated from Perilla frutescens, exhibit direct inhibition of COX-1[1][4].

-

5-Lipoxygenase (5-LOX) Inhibition: N-hydroxyurea derivatives of benzoxepins act as potent 5-LOX inhibitors. The flexibility of the seven-membered ring allows for superior enzyme pocket occupancy compared to rigid benzene analogs[1].

-

Sympathomimetic Activity: Specific 1-benzoxepin derivatives, such as cis- and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, demonstrate significant anorexigenic and alpha-sympathomimetic activities in murine models[5].

Quantitative Pharmacological Profiling

To synthesize the efficacy of the benzoxepin scaffold across therapeutic domains, the following table summarizes key quantitative data derived from recent literature.

| Compound Class / Derivative | Primary Target | Pharmacological Effect | Potency (IC₅₀ / GI₅₀) | Reference |

| 5-Aryl-2,3-dihydrobenzoxepins | β-Tubulin (Colchicine site) | Antimitotic / Apoptosis (MCF-7, HCT116) | 1.5 – 8.0 nM | [1],[2] |

| Compound 13e (Acrylic acid deriv.) | ERα / ERβ | SERD (Receptor Downregulation) | Low Nanomolar | [3] |

| Perilloxin (Prenylated 3-benzoxepin) | COX-1 | Anti-inflammatory | 23.2 μM | [4] |

| Dehydroperilloxin | COX-1 | Anti-inflammatory | 30.4 μM | [4] |

| 4-Amino-1-benzoxepin-5-ol (cis/trans) | α-Adrenergic Receptors | Anorexigenic / Sympathomimetic | ED₅₀ 55-75 mg/kg | [5] |

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the fundamental workflows for synthesizing and evaluating benzoxepin derivatives. Causality is embedded in each step to explain the why behind the how.

Protocol A: Ring-Closing Metathesis (RCM) Synthesis of 1-Benzoxepin-5-ones

RCM is chosen over traditional Friedel-Crafts cyclization to avoid harsh acidic conditions that can cleave ether linkages or induce unwanted molecular rearrangements.

-

Preparation: Dissolve the diene precursor (e.g., an O-allylated salicylaldehyde derivative) in anhydrous dichloromethane (DCM) to a high dilution concentration (0.01 M). Causality: High dilution is critical in RCM to favor intramolecular cyclization over intermolecular cross-metathesis (polymerization).

-

Degassing: Sparge the solution with Argon for 15 minutes. Causality: Ruthenium-based catalysts are sensitive to dissolved oxygen, which can prematurely deactivate the alkylidene species.

-

Catalysis: Add Grubbs' 2nd Generation Catalyst (5 mol%). Heat the reaction mixture to reflux (40°C) under an inert atmosphere for 12 hours.

-

Quenching & Purification: Quench the reaction with ethyl vinyl ether (excess) to deactivate the ruthenium catalyst. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, 5% diethyl ether in hexane) to isolate the 1-benzoxepin-5-one core.

Protocol B: In Vitro Tubulin Polymerization Kinetic Assay

This assay provides a self-validating system to confirm that cytotoxicity is directly linked to microtubule destabilization, utilizing paclitaxel (stabilizer) and colchicine (destabilizer) as internal controls.

-

Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol. Causality: GTP provides the necessary energy substrate for tubulin elongation, while glycerol acts as a thermodynamic stabilizer, lowering the critical concentration of tubulin required for nucleation.

-

Protein Thawing: Rapidly thaw purified bovine brain tubulin (>99% pure) and store on ice. Causality: Tubulin spontaneously polymerizes at room temperature; maintaining it at 4°C ensures a zero-baseline before the kinetic read.

-

Compound Incubation: In a pre-chilled 96-well half-area plate, mix 3 mg/mL tubulin with the benzoxepin analog (e.g., 5 μM final concentration). Include vehicle (DMSO), paclitaxel, and colchicine controls.

-

Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Immediately begin reading absorbance at 340 nm every 1 minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, directly correlating with an increase in A340. Benzoxepin analogs will flatten this curve, indicating inhibition of polymerization.

Experimental workflow for identifying benzoxepin-based Selective Estrogen Receptor Downregulators.

References

- Benzoxepin - Grokipedia. Grokipedia.

- Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERalpha and ERbeta Activity. Trinity College Dublin (TARA).

- Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Taylor & Francis.

- Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta. PubMed.

- Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents. PubMed.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tara.tcd.ie [tara.tcd.ie]

- 4. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Biology and Synthesis of Naturally Occurring Tetrahydro-1-benzoxepins: A Technical Guide

Executive Summary

Tetrahydro-1-benzoxepins represent a highly specialized class of medium-sized heterocyclic compounds characterized by a seven-membered oxepin ring fused to a benzene moiety. Unlike fully unsaturated oxepins, which suffer from antiaromatic instability and readily isomerize into arene oxides, the saturated 2,3,4,5-tetrahydro-1-benzoxepin core adopts a stable, non-planar twist-boat conformation. This unique three-dimensional architecture allows these molecules to selectively interact with complex biological targets, making them highly valuable in modern pharmacognosy, agrochemistry, and drug development.

This technical guide synthesizes current literature, field-proven extraction methodologies, and advanced synthetic workflows to provide researchers with a comprehensive understanding of naturally occurring tetrahydro-1-benzoxepins.

Pharmacological Profiles of Prominent Natural Isolates

The natural occurrence of the benzoxepin scaffold is relatively rare, primarily restricted to specific fungal metabolites and plant allelochemicals. The structural saturation of the oxepin ring dictates the molecule's lipophilicity and target binding affinity.

Fungal Metabolites: Pterulone and Pterulinic Acid

Isolated from the wood-decaying basidiomycete Pterula species,1[1]. Pterulone specifically acts as a powerful inhibitor of eukaryotic respiration. Mechanistically,2[2]. The benzoxepin core is hypothesized to mimic the ubiquinone headgroup, competitively occluding the hydrophobic electron-transfer pocket and halting oxidative phosphorylation.

Mechanism of action of pterulone targeting mitochondrial Complex I.

Plant Allelochemicals: The Heliannuols

Sunflowers (Helianthus annuus) secrete a family of allelopathic sesquiterpenes known as heliannuols, which inhibit the germination and growth of competing plant species. Among these,3[3]. The saturation of the oxepin ring in Heliannuol D provides the precise lipophilic balance required to penetrate the root cell walls of competing dicotyledons, disrupting their cellular signaling cascades.

Quantitative Data Summary

| Compound | Source Organism | Core Scaffold | Molecular Weight | Primary Biological Target |

| Pterulone | Pterula sp. (Fungus) | 2,3-dihydro-1-benzoxepin | 234.68 g/mol | NADH:ubiquinone oxidoreductase |

| Pterulinic Acid | Pterula sp. (Fungus) | 1-benzoxepin | 316.74 g/mol | NADH:ubiquinone oxidoreductase |

| (+)-Heliannuol D | Helianthus annuus (Plant) | This compound | 250.33 g/mol | Plant allelopathic receptors |

| Heliannuol B | Helianthus annuus (Plant) | 2,5-dihydro-1-benzoxepin | 232.32 g/mol | Plant allelopathic receptors |

| Radulanin A | Radula sp. (Liverwort) | 2,5-dihydro-1-benzoxepin | 232.32 g/mol | Unknown (Herbicidal) |

Field-Proven Isolation Protocols

Isolating medium-sized heterocycles from complex biological matrices requires exploiting their moderate polarity. The following self-validating protocol details the extraction of Heliannuol D from Helianthus annuus.

Protocol 1: Extraction and Isolation of (+)-Heliannuol D

Causality Focus: The 7-membered oxepin ring is sensitive to extreme pH shifts, which can trigger ring-opening events. Therefore, neutral, non-destructive solvent partitioning is strictly utilized.

-

Maceration: Pulverize 1.0 kg of dried Helianthus annuus leaves. Macerate in 5.0 L of 80% aqueous Methanol (MeOH) for 48 hours at room temperature.

-

Causality: Aqueous MeOH effectively swells the plant matrix and solubilizes the moderately polar benzoxepins while leaving behind highly polymeric structural carbohydrates.

-

-

Defatting (Liquid-Liquid Partitioning): Filter the extract and concentrate the filtrate in vacuo to 1.0 L. Extract the aqueous methanolic phase with Hexane (3 x 500 mL).

-

Causality: Hexane removes highly lipophilic waxes, chlorophylls, and sterols that would otherwise co-elute and foul the silica gel in downstream chromatography.

-

-

Target Extraction: Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (3 x 500 mL). Dry the combined EtOAc layers over anhydrous Na₂SO₄ and concentrate.

-

Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) on the crude EtOAc extract using Hexane:EtOAc (7:3). Spray with vanillin-sulfuric acid reagent and heat. A distinct purple/blue spot at R_f ~0.45 indicates the presence of the benzoxepin sesquiterpene core. If absent, re-extract the aqueous layer.

-

-

Column Chromatography: Load the crude extract onto a silica gel column (200-400 mesh). Elute with a step gradient of Hexane to Hexane:EtOAc (8:2).

-

Final Polish: Pool fractions containing the target R_f and subject them to preparative Reverse-Phase HPLC (C18 column, Acetonitrile:Water 60:40 isocratic flow).

-

Validation Checkpoint 2: Analyze the isolated peak via LC-MS. The presence of a mass ion at m/z 251.16 [M+H]⁺ confirms the isolation of (+)-Heliannuol D.

-

Advanced Synthetic Workflows

Constructing the 7-membered tetrahydro-1-benzoxepin core synthetically is notoriously difficult. The process is hindered by an entropic penalty (the probability of the two reactive ends meeting is low) and transannular strain (Pitzer strain) caused by eclipsing hydrogen interactions across the medium-sized ring.

To overcome this, modern synthetic workflows rely on4[4]. RCM provides a thermodynamically driven pathway—driven by the irreversible evolution of ethylene gas—to force the ring closed. 5[5].

Synthetic workflow for tetrahydro-1-benzoxepins via Ring-Closing Metathesis.

Protocol 2: Synthesis of the Tetrahydro-1-benzoxepin Core via RCM

Causality Focus: High dilution conditions are critical during RCM to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

-

Diene Preparation (O-Allylation): Dissolve the starting ortho-allylphenol derivative (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add K₂CO₃ (2.0 equiv) and allyl bromide (1.2 equiv). Stir at 60°C for 4 hours. Quench with water and extract with diethyl ether to isolate the diene intermediate.

-

Ring-Closing Metathesis (RCM): Dissolve the diene intermediate in anhydrous Dichloromethane (DCM) to achieve a highly dilute concentration of 0.01 M.

-

Causality: DCM is utilized because it is non-coordinating and does not poison the highly active ruthenium center of the catalyst.

-

-

Catalyst Addition: Degas the solution with Argon for 15 minutes. Add Grubbs' 2nd Generation Catalyst (5 mol%). Reflux at 40°C for 12 hours.

-

Validation Checkpoint 1: Monitor the reaction via ¹H-NMR. The complete disappearance of the terminal olefinic proton multiplets (δ 5.0–6.0 ppm) and the appearance of internal olefinic protons (δ 5.6–5.8 ppm) confirms successful 7-membered ring closure. If terminal olefins persist, add an additional 2 mol% of catalyst.

-

-

Chemoselective Hydrogenation: Concentrate the RCM mixture and filter through a short pad of silica to remove ruthenium byproducts. Dissolve the crude 2,5-dihydro-1-benzoxepin in Methanol. Add 10% Pd/C (10% w/w). Stir under a Hydrogen atmosphere (1 atm) at room temperature for 6 hours.

-

Causality: Mild hydrogenation conditions (1 atm H₂, room temperature) selectively reduce the isolated alkene without causing hydrogenolysis (cleavage) of the allylic C-O ether bond within the ring.

-

-

Final Isolation: Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the pure this compound core.

-

Validation Checkpoint 2: Confirm the structure via ¹³C-NMR. The disappearance of the sp² alkene carbons (~125-130 ppm) and the appearance of new sp³ methylene carbons (~25-35 ppm) validates the fully saturated tetrahydro-1-benzoxepin framework.

-

Conclusion

Naturally occurring tetrahydro-1-benzoxepins represent a highly privileged structural motif in chemical biology. Whether evaluating the potent Complex I inhibitory effects of fungal pterulones or the allelopathic signaling of plant heliannuols, the unique geometry of the saturated 7-membered oxacycle is the primary driver of their bioactivity. By leveraging self-validating isolation techniques and overcoming the thermodynamic barriers of medium-ring synthesis via RCM, drug development professionals can effectively harness this scaffold for novel therapeutic and agrochemical applications.

References

- Wikipedia - Pterulone

- J-Stage - Pterulinic Acid and Pterulone, Two Novel Inhibitors of NADH: Ubiquinone Oxidoreductase (Complex I) Produced by a Pterula Species

- PubChem (NIH) - (+)-Heliannuol D | C15H22O3 | CID 11436638

- PMC (NIH)

- ACS Publications - One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds

Sources

Thermodynamic Stability of Seven-Membered Oxygen Heterocycles: Conformational Dynamics, Ring Strain, and Synthetic Strategies

Executive Summary

Seven-membered oxygen-containing heterocycles—specifically fully saturated oxepanes and unsaturated oxepines/oxepenes—are privileged structural motifs embedded in numerous bioactive natural products and pharmaceuticals. Despite their pharmacological relevance, the de novo synthesis of these medium-sized rings presents a formidable challenge to synthetic chemists. As application scientists, we must approach the construction of these scaffolds not merely as a sequence of cyclization events, but as a dynamic system governed by rigorous thermodynamic laws. This whitepaper provides a comprehensive technical analysis of the thermodynamic stability, conformational landscape, and kinetically controlled synthetic protocols required to master oxepane frameworks.

The Thermodynamic Bottleneck: Ring Strain and Entropy

The difficulty in synthesizing seven-membered oxacycles is rooted in a dual thermodynamic penalty: enthalpic ring strain and entropic loss.

Enthalpic Barriers (Ring Strain): Unlike relatively strain-free six-membered tetrahydropyrans, oxepanes suffer from significant transannular strain (Prelog strain) due to cross-ring steric clashes of hydrogen atoms. This is compounded by torsional strain (Pitzer strain) arising from the imperfect staggering of adjacent C-H bonds. Advanced computational studies utilizing M06-2X density functional theory have quantified the ring strain energy of oxepane at approximately 5.69 to 6.38 kcal/mol (1)[1].

Entropic Barriers: The probability of the two reactive termini of an acyclic precursor achieving the necessary proximity for cyclization decreases exponentially with chain length. This high entropic penalty (

Conformational Landscape and Dynamics

Oxepanes exhibit a highly flexible conformational landscape. They do not possess a single rigid state but rather rapidly interconvert between multiple conformers via pseudorotation. The twist-chair (TC) conformation serves as the global thermodynamic minimum. The introduction of the oxygen heteroatom into the cycloheptane ring slightly relieves transannular steric clashes because the oxygen atom lacks substituents that would otherwise point into the ring cavity. This results in a widened C-O-C bond angle of ~114.46°, deviating from the ideal

Conformational energy landscape and pseudorotation of oxepane rings.

Quantitative Thermodynamic Data

To contextualize the stability of oxepanes, we must compare them directly to their carbocyclic and sulfur-containing analogs. The table below summarizes the critical thermodynamic parameters derived from computational and empirical models.

| Property | Cycloheptane | Oxepane | Thiepane |

| Ring Strain Energy (kcal/mol) | ~6.30 - 8.00 | ~5.69 - 6.38 | ~5.20 - 6.00 |

| Global Minimum Conformation | Twist-Chair | Twist-Chair | Twist-Chair |

| Heteroatom Bond Angle (°) | 113.5 (C-C-C) | 114.46 (C-O-C) | 103.11 (C-S-C) |

| Primary Enthalpic Penalty | Transannular H-H clash | Torsional strain | Torsional strain |

Synthetic Strategies: Bypassing Thermodynamic Sinks

Because the cis-isomers of oxepanes are thermodynamically favored over their trans-counterparts, synthesizing

To overcome the entropic barrier, chemists frequently employ the Thorpe-Ingold effect (gem-disubstituent effect). By introducing bulky substituents on the acyclic chain, the conformational freedom of the precursor is restricted, effectively pre-organizing the reactive ends and lowering the activation entropy (

Furthermore, modern asymmetric [4+3] annulations have demonstrated that kinetically favored [3+4] cycloadducts can be selectively isolated before they transform into thermodynamically favored[3+2] cycloadducts ()[3]. In cases where ring strain prevents direct cyclization entirely, skeletal editing via diastereoselective ring expansion of smaller heterocycles has emerged as a robust workaround to access highly substituted

Kinetic vs. thermodynamic control pathways in oxepane synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific validation checkpoints.

Protocol 1: Computational Thermodynamic Profiling of Oxepane Derivatives

This protocol establishes the thermodynamic baseline of a target oxepane prior to wet-lab synthesis.

-

Conformational Sampling: Utilize molecular mechanics (e.g., MMFF94 force field) to generate a conformational ensemble of the target oxepane. Rationale: This rapid screening identifies the broad topological space and filters out high-energy steric clashes.

-

Geometry Optimization (DFT): Optimize the lowest-energy conformers using Density Functional Theory at the M06-2X/6-311++G(d,p) level. Rationale: The M06-2X functional is strictly required here because it is specifically parameterized to account for non-covalent interactions and dispersion forces, which are the primary drivers of transannular strain in medium-sized rings.

-

Frequency Calculation & Validation: Perform vibrational frequency calculations at the same theory level. Validation Checkpoint: Confirm the structures are true thermodynamic minima by ensuring the absence of imaginary frequencies. Extract zero-point energy (ZPE) corrections.

-

Thermodynamic Parameter Extraction: Calculate

,

Protocol 2: Kinetically Controlled Synthesis of -trans-Oxepanes

This protocol utilizes an oxa-conjugate addition to trap the kinetically favored trans-isomer.

-

Precursor Preparation: Synthesize the acyclic

-unsaturated aldehyde precursor containing a gem-disubstituent. Rationale: This leverages the Thorpe-Ingold effect to artificially lower the -

Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the organocatalyst (e.g., a chiral secondary amine) and an acid co-catalyst in anhydrous dichloromethane (DCM).

-

Oxa-Conjugate Addition (Kinetic Node): Cool the reaction mixture strictly to -20 °C. Add the acyclic precursor dropwise over 30 minutes. Rationale: This is the critical kinetic control node. At elevated temperatures, the newly formed C-O bond undergoes reversible cleavage, allowing the system to fall into the thermodynamic sink (the cis-isomer). Maintaining a low temperature traps the kinetically favored trans-oxepane.

-

Quenching and Validation: Quench the reaction with saturated aqueous

immediately upon full conversion (monitored via TLC). Validation Checkpoint: Analyze the crude mixture via chiral HPLC to confirm the diastereomeric ratio (d.r.) and ensure thermodynamic equilibration has not occurred.

References

- Synthesis of α,α′-trans-Oxepanes through an Organocatalytic Oxa-conjugate Addition Reaction Organic Letters - ACS Publications URL

- Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane PMC - National Institutes of Health URL

- Asymmetric [4 + 3] Annulations for Constructing Divergent Oxepane Frameworks via Cooperative Tertiary Amine/Transition Metal Catalysis Organic Letters - ACS Publications URL

- Skeletal Editing via Diastereoselective Ring Expansion Enables Enantioenriched Tetrasubstituted Δ3-Oxepenes JACS Au - ACS Publications URL

Sources

Structure-activity relationship (SAR) of benzoxepin-based compounds

Introduction: The Seven-Membered Ring Challenge

The benzoxepin scaffold—a benzene ring fused to a seven-membered oxygen-containing heterocycle—represents a privileged yet challenging structure in medicinal chemistry. Unlike the rigid and flat profile of benzofurans (5-membered) or chromenes (6-membered), benzoxepins introduce conformational flexibility and non-planarity .

For the drug developer, this scaffold offers a unique geometric volume that can mimic "kinked" biological ligands (e.g., cis-stilbenes) or span distinct hydrophobic pockets in receptors (e.g., Estrogen Receptors) that planar scaffolds cannot access.

Scaffold Architecture & Numbering

The two primary isomers relevant to drug discovery are 1-benzoxepin (oxygen adjacent to the fused benzo-ring) and 3-benzoxepin (oxygen separated by one carbon).

-

1-Benzoxepins: Synthetically accessible via Ring-Closing Metathesis (RCM) and found in synthetic SERMs (Selective Estrogen Receptor Modulators).

-

3-Benzoxepins: Occur in natural products (e.g., Perilloxin) and exhibit anti-inflammatory activity.

Synthetic Access: The Reliability of Metathesis

Historically, forming seven-membered rings was difficult due to unfavorable entropy and transannular strain. Modern SAR exploration relies heavily on Ring-Closing Metathesis (RCM) using Ruthenium-based catalysts (Grubbs II), which allows for the rapid generation of the oxepine ring from acyclic diene precursors.

Strategic Synthesis Workflow

The following workflow is the industry standard for generating libraries of 1-benzoxepins. It allows for late-stage diversification on the aromatic ring (Region A) and the oxepine ring (Region B).

[1][2]

Strategic SAR: Case Studies

Case Study A: Tubulin Polymerization Inhibitors (Anti-Cancer)

The Challenge: Microtubule inhibitors like Combretastatin A-4 (CA-4) contain a cis-stilbene motif. This motif is prone to isomerization to the inactive trans-form. The Benzoxepin Solution: Fusing the two aryl rings of CA-4 into a dibenzo[b,f]oxepine structure locks the geometry, preventing isomerization while maintaining the necessary "kink" to fit the colchicine binding site.

SAR Rules:

-

Region A (Trimethoxy Motif): A 3,4,5-trimethoxy substitution on one benzene ring is critical . It mimics the A-ring of colchicine and forms essential hydrogen bonds with Cys241 of

-tubulin. -

The Bridge (Oxepine Ring): The 7-membered oxygen bridge provides the optimal dihedral angle (~60°). 6-membered analogs (xanthenes) are often too flat and lose potency.

-

Region B (Substituents): Electron-withdrawing groups (e.g.,

) or amines at the C-7 position enhance cytotoxicity against MCF-7 and HCT116 cell lines.

Case Study B: Selective Estrogen Receptor Modulators (SERMs)

The Challenge: Designing ligands that antagonize ER

SAR Rules:

-

Lipophilicity & Selectivity: There is a direct correlation between lipophilicity and ER

affinity. -

4-Fluoro Substitution: Introducing a fluorine atom at the C-4 position of the phenyl side chain creates a 15-fold selectivity for ER

over ER -

Basic Side Chain: A piperidine or dimethylamine side chain (typical of Tamoxifen) attached to the scaffold is required for anti-estrogenic activity (helix 12 displacement).

Experimental Protocols

Protocol: RCM Synthesis of 1-Benzoxepin Derivatives

Source Validation: Adapted from Barrett et al. (2008) and standard RCM methodologies.

Reagents:

-

Diene precursor (e.g., 1-(2-(allyloxy)phenyl)prop-2-en-1-ol).

-

Grubbs Catalyst, 2nd Generation (G-II).

-

Dichloromethane (DCM), anhydrous.

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM.

-

Critical Step: The concentration must be low (0.005 M to 0.01 M ) to favor intramolecular cyclization over intermolecular polymerization.

-

-

Catalyst Addition: Add Grubbs II catalyst (0.05 equiv / 5 mol%) in one portion.

-

Reflux: Heat the reaction to reflux (40°C) for 2–4 hours. Monitor by TLC for the disappearance of the starting diene.

-

Quenching: Open the flask to air and add a few drops of DMSO or ethyl vinyl ether to deactivate the ruthenium carbene.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol: Tubulin Polymerization Assay (Fluorescence Based)

Source Validation: Standard protocol using DAPI-based fluorescence enhancement (Cytoskeleton Inc. kits).

Principle: DAPI acts as a fluorescent reporter that binds to polymeric tubulin but not monomeric tubulin.

Procedure:

-

Preparation: Prepare Tubulin protein (10 mg/mL) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Keep on ice.

-

Compound Addition: Add 5

L of the benzoxepin test compound (dissolved in DMSO) to a 96-well black plate (pre-warmed to 37°C).-

Control: Use Paclitaxel (stabilizer) and Colchicine (depolymerizer) as controls.

-

-

Initiation: Add 55

L of the Tubulin/DAPI solution to the wells. -

Measurement: Immediately place in a fluorescence plate reader (Ex: 360 nm, Em: 450 nm).

-

Kinetics: Read fluorescence every 60 seconds for 60 minutes at 37°C.

-

Analysis: Plot RFU vs. Time. Calculate

(rate of polymerization) and determine IC50 based on the reduction of

Data Visualization: SAR Decision Matrix

The following diagram summarizes the decision-making process when optimizing benzoxepin derivatives for specific biological targets.

References

-

Barrett, I., et al. (2008). Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators. Bioorganic & Medicinal Chemistry, 16(21), 9554-9573. Link

-

Karthikeyan, C., et al. (2023).[2][3] Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Molecules, 28(8), 3567. Link

-

Liu, J., et al. (2000).[4] Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var.[4][5] acuta. Journal of Natural Products, 63(3), 403-405.[4] Link

-

Zhang, S., et al. (2021).[6] A novel series of benzothiazepine derivatives as tubulin polymerization inhibitors with anti-tumor potency.[7] Bioorganic Chemistry, 108, 104585. Link

-

Moreno-Mañas, M., et al. (2001).[8] Preparation of Tricyclic and Tetracyclic Benzoxepin Derivatives by One-Pot Enyne Metathesis/Diels-Alder Reaction.[8] Synlett, 2001(11), 1784-1786.[8] Link

Sources

- 1. Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

- 4. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

Conformational Analysis of the Oxepane Ring in Benzoxepins: A Technical Guide to Structural Dynamics and Analytical Workflows

Executive Summary

The seven-membered oxepane ring presents a highly flexible and complex conformational landscape. When fused to a benzene ring to form a benzoxepin scaffold, the energetic barriers and pseudorotational dynamics of the system are fundamentally altered. Understanding these structural dynamics is not merely an academic exercise; it is a critical prerequisite for rational drug design, particularly in the development of target-selective ligands such as serotonin 5-HT2 receptor agonists and cyclooxygenase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the oxepane ring's conformational behavior in benzoxepins. This guide synthesizes theoretical foundations with field-proven, self-validating analytical workflows—specifically Dynamic Nuclear Magnetic Resonance (dNMR) and Density Functional Theory (DFT)—to equip researchers with the protocols necessary for rigorous structural elucidation.

Structural Dynamics of the Benzoxepin System

Pseudorotation and Benzannulation Effects

In unsubstituted saturated seven-membered heterocycles like oxepane, the system undergoes rapid pseudorotation, typically favoring the Twist-Chair (TC) conformation as the global energy minimum. However, the introduction of a fused aromatic system (benzannulation) imposes severe geometric constraints.

The planar nature of the fused benzene ring freezes the pseudorotational equilibrium at lower temperatures. Consequently, the standard Chair (C) conformation often becomes destabilized due to transannular steric clashes and electronic repulsion between the oxygen lone pairs and the aromatic

Furthermore, in highly constrained derivatives such as dibenzo[b,f]oxepines, calculations reveal that the scaffold is non-planar, adopting a distinct "basket" (boat-like) conformation in solution with dihedral angles between the aromatic rings and the double bond measuring approximately 64.9–68.8° ()[2].

Pseudorotational interconversion pathway of the oxepane ring in benzoxepins.

Integrated Analytical Workflows for Conformational Elucidation

To accurately map the conformational space of benzoxepins, a synergistic approach combining experimental dNMR and computational DFT is required. This ensures that every assigned structure is part of a self-validating system.

Protocol 1: Dynamic NMR (dNMR) Spectroscopy

At ambient temperatures, the rapid interconversion of oxepane conformers results in time-averaged NMR signals. Variable Temperature (VT) NMR is employed to slow this exchange, allowing for the observation of distinct conformers.

-

Step 1: Solvent Selection. Dissolve the benzoxepin sample in a deuterated solvent with a broad liquid range (e.g., CD2Cl2 or Toluene-d8). Causality: Freezing the conformational exchange often requires reaching temperatures below -80°C; standard solvents like CDCl3 will freeze and destroy the probe.

-

Step 2: VT-NMR Acquisition. Acquire 1H and 13C spectra starting from 298 K, decrementing in 5–10 K steps. Causality: Gradual cooling allows precise identification of the coalescence temperature (

), the point at which the exchange rate equals the chemical shift difference between the exchanging sites. -

Step 3: Line Shape Analysis. Extract the rate constant (

) at -

Step 4: Self-Validation. Repeat the

determination at a different magnetic field strength (e.g., 400 MHz vs. 600 MHz). The observed line broadening must scale with the field strength to confirm it is driven by chemical exchange, not magnetic field inhomogeneity.

Protocol 2: Quantum Chemical Calculations (DFT) and DP4+ Analysis

Experimental NMR data must be corroborated by high-level quantum mechanics to assign absolute configurations and Boltzmann populations.

-

Step 1: Conformational Search. Perform an initial conformational search using the MMFF94 molecular mechanics force field to generate conformers within a 10 kcal/mol energy window ()[3]. Causality: This broad net ensures no viable low-energy conformers are missed prior to computationally expensive DFT steps.

-

Step 2: Geometry Optimization. Optimize the selected conformers using DFT at the B3LYP/6-31G(d) level ()[3].

-

Step 3: Frequency Verification (Self-Validation). Execute frequency calculations at the same level of theory. Causality: This is a critical self-validating step; the absence of imaginary frequencies confirms that the optimized geometries represent true local minima, not transition states ()[3].

-

Step 4: GIAO NMR Prediction. Calculate the 1H and 13C NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level, incorporating the Polarizable Continuum Model (PCM) for the specific solvent ()[3]. Causality: Gas-phase calculations fail to account for dielectric stabilization; PCM ensures the calculated shifts reflect the experimental solution state.

-

Step 5: DP4+ Probability Analysis. Average the TMS-corrected shifts by their Boltzmann distribution and analyze via DP4+ probability ()[3]. This provides a statistically rigorous confidence level for the structural assignment.

Integrated dNMR and DFT computational workflow for conformational elucidation.

Quantitative Conformational Data Summary

To facilitate rapid comparison across different benzoxepin derivatives, the following table summarizes key quantitative metrics derived from the aforementioned workflows.

| Compound Class | Preferred Conformation | Key Energetic Metric / Structural Feature | Analytical Method |

| 2,3,4,5-Tetrahydro-1-benzoxepins | Twist-Boat (TB) / Chair (C) | VT-NMR (1H, 13C) | |

| 1,2-Cyclized Phenethylamines (7-membered) | Twist-Chair (Strained upon binding) | Binding Energy Penalty ( | DFT / Molecular Docking |

| Dibenzo[b,f]oxepines | Basket (Boat-like) | Dihedral Angle = 64.9–68.8° | X-ray Crystallography / DFT |

| Alternaria G (Benzoxepine Dimer) | 6/7–7/6 Tetracyclic Framework | Boltzmann populations > 2% at 298.15 K | DP4+ Probability / ECD |

Implications in Drug Development: Structure-Activity Relationships (SAR)

The conformational rigidity of the oxepane ring in benzoxepins has profound implications for target-receptor binding. A prime example is found in the development of serotonergic ligands for the 5-HT2 receptors.

In conformationally constrained phenethylamine analogs, optimal receptor activity dictates that the free lone pair electrons of the 2-oxygen must be oriented syn, while the 5-oxygen lone pairs must be anti relative to the ethylamine moiety ()[4]. When researchers synthesize 1,2-heterocyclized compounds containing a 7-membered benzoxepin-like ring, the core scaffold's placement in the binding pocket shifts.

Conformational analysis and ligand docking reveal that certain 7-membered constrained analogs can only fit into the 5-HT2 receptor binding site by adopting a higher-energy conformation. For instance, the inactive compound "11" exhibits a massive conformational energy penalty of 21.4 kJ/mol upon binding. The ring must contort into a strained geometry to direct the amine into the proximity of the critical Asp3.32 residue ()[4]. This high-energy barrier perfectly explains the compound's absent or low affinity, demonstrating that predicting the bioactive conformation of the oxepane ring is non-negotiable for successful lead optimization.

References

1.[1] Lachapelle, A., & St-Jacques, M. (1987). Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance. Canadian Journal of Chemistry. URL: [Link] 2.[3] Xiao, D., et al. (2025). Alternarias G and H: Benzoxepine Derivatives from the Endophytic Fungus Alternaria sp. HJT-Y7. ACS Omega. URL:[Link] 3.[4] Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One. URL:[Link] 4.[2] Kosińska, A., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI Molecules. URL:[Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. Alternarias G and H: Benzoxepine Derivatives from the Endophytic Fungus Alternaria sp. HJT-Y7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]

Potential therapeutic targets for 2,3,4,5-tetrahydro-1-benzoxepin analogs

An In-Depth Technical Guide to the Therapeutic Targets of 2,3,4,5-Tetrahydro-1-benzoxepin Analogs

Executive Summary

The this compound scaffold represents a highly versatile, conformationally restricted pharmacophore with significant implications in modern drug discovery. By fusing a benzene ring with a seven-membered oxepin ring, medicinal chemists can lock flexible side chains into rigid geometries, thereby enhancing target binding affinity and selectivity. As a Senior Application Scientist, I have observed that exploiting this structural rigidity allows for the precise modulation of various biological pathways. This whitepaper systematically evaluates the primary therapeutic targets of this compound analogs, including Serotonin 5-HT2A receptors, tubulin, and Acyl-CoA:cholesterol O-acyltransferase (ACAT), detailing the mechanistic rationales, quantitative structure-activity relationships (QSAR), and validated experimental protocols for their synthesis and evaluation.

Structural Rationale: The Power of Conformational Restriction

The fundamental advantage of the this compound core lies in its ability to restrict the conformational freedom of otherwise flexible molecules (e.g., phenethylamines or combretastatin derivatives). The seven-membered oxepin ring introduces a specific dihedral angle that mimics the bioactive conformations of natural ligands while preventing metabolic degradation pathways that typically target flexible aliphatic chains. This rigidification directly translates to lower entropic penalties upon receptor binding, driving nanomolar to sub-nanomolar affinities across distinct protein targets.

Primary Therapeutic Targets

Serotonin 5-HT2A Receptors (Neuropsychiatry and Inflammation)

Benzoxepin derivatives were initially explored in the 1990s as conformationally restricted analogs of hallucinogenic phenethylamines. A prominent example is TFMBOX (7-methoxy-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzoxepin-4-amine), which was designed to lock the ethylamine chain of 2C-TFM into an extended conformation [1].

-

Mechanistic Causality: The rigidified structure of TFMBOX optimally aligns the aromatic ring and the basic amine with the highly conserved Asp155 and Ser242 residues in the orthosteric binding pocket of the 5-HT2A receptor. This structural pre-organization results in potent agonism (K_i ≈ 340 nM) [2].

-

Therapeutic Potential: Beyond neuropsychiatric applications, functional selectivity at the 5-HT2A receptor by such analogs has been linked to profound anti-inflammatory effects, making them potential targets for treating asthma and cardiovascular inflammation without inducing classical psychedelic behavioral responses.

Caption: Signal transduction pathway of 5-HT2A receptor activation by benzoxepin analogs.

Tubulin Polymerization Inhibition (Oncology)

The cis-double bond of the potent anticancer agent Combretastatin A-4 (CA-4) is prone to in vivo isomerization to the inactive trans-form. To circumvent this, researchers have synthesized 5-aryl-2,3-dihydrobenzoxepins and this compound analogs to mimic the cis-geometry of CA-4 [3].

-

Mechanistic Causality: The seven-membered oxepin ring rigidifies the two aryl rings at a distance and angle that perfectly matches the colchicine binding site on β-tubulin. By preventing cis-to-trans isomerization, these analogs maintain persistent inhibition of tubulin polymerization, leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis in human breast carcinoma cell lines (e.g., MCF-7 and MDA-MB-231).

Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) (Metabolic Disorders)

Derivatives of 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines bearing aryl groups at the 8-position have been identified as potent inhibitors of ACAT, the enzyme responsible for the intracellular esterification of cholesterol [4].

-

Mechanistic Causality: The lipophilic nature of the benzoxepin core (XLogP3-AA ≈ 2.8) allows these molecules to readily partition into the endoplasmic reticulum membrane where ACAT resides. The 8-aryl substitution provides critical hydrophobic contacts with the enzyme's allosteric site, effectively halting the conversion of free cholesterol to cholesteryl esters, thereby mitigating foam cell formation in atherosclerosis.

Alpha-Sympathomimetic and Anorexigenic Activity

Stereoselective reduction of alpha-amino ketones yields cis- and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols. Notably, the cis-4-amino derivatives exhibit marked anorexigenic (appetite-suppressing) activity in murine models, acting via alpha-sympathomimetic pathways [5].

Quantitative Data & Structure-Activity Relationships

To effectively compare the pharmacological efficacy of various benzoxepin substitutions, the following table synthesizes quantitative data across distinct therapeutic targets.

| Compound Class / Analog | Primary Target | IC50 / Ki / GI50 Value | Primary Biological Outcome |

| TFMBOX (7-OMe, 8-CF3) | 5-HT2A Receptor | Ki ≈ 340 nM | Agonism; Anti-inflammatory / Psychedelic |

| 5-(3-OH-4-OMe-phenyl)-benzoxepin | β-Tubulin (Colchicine site) | GI50 ≈ 1.5–8 nM | Antimitotic; G2/M phase arrest |

| 8-Aryl-5-amino-tetrahydrobenzoxepine | ACAT | IC50 < 50 nM | Inhibition of cholesterol esterification |

| Perilloxin (Prenylated 3-benzoxepin) | Cyclooxygenase-1 (COX-1) | IC50 = 23.2 μM | Anti-inflammatory |

| cis-4-amino-tetrahydrobenzoxepin-5-ol | Sympathomimetic Receptors | ED50 = 75 mg/kg (in vivo) | Anorexigenic activity |

Experimental Methodologies: Self-Validating Protocols

As a standard of trustworthiness, experimental workflows must include built-in validation steps. Below are the protocols for synthesizing the benzoxepin core and validating its tubulin-inhibitory activity.

Protocol 1: One-Pot Synthesis of the 5-Aryl-2,3-dihydrobenzoxepin Core

This convergent synthesis utilizes a Ring-Closing Metathesis (RCM) strategy combined with Suzuki-Miyaura coupling to rapidly assemble the pharmacophore [4].

-

Suzuki-Miyaura Coupling: React 4-fluorophenylboronic acid (1.2 eq) with methyl 2-hydroxy-4-iodobenzoate (1.0 eq) using Pd(PPh3)4 (5 mol%) and Na2CO3 (2.0 M aqueous) in THF at 80°C for 12 hours.

-

Validation Step: Monitor via TLC (UV active). A quantitative yield of the biaryl compound confirms successful cross-coupling.

-

-

Reduction & Allylation: Reduce the ester using LiAlH4 (0°C to RT, 2h). Selectively allylate the phenol using allyl bromide and K2CO3 in DMF at 70°C.

-

Ring-Closing Metathesis (RCM): Dissolve the diene intermediate in anhydrous degassed dichloromethane (DCM). Add Grubbs 2nd-generation catalyst (7.5 mol%) and reflux for 4 hours.

-

Validation Step: Perform 1H-NMR on the crude product. The disappearance of terminal olefinic protons (δ 5.0-5.5 ppm) and the appearance of internal cyclic alkene protons confirm the formation of the seven-membered oxepin ring.

-

Protocol 2: In Vitro Tubulin Polymerization Assay (Target Validation)

To prove that the synthesized analogs act via tubulin inhibition (mimicking CA-4), a fluorescence-based polymerization assay is required [3].

-

Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter (e.g., DAPI).

-

Compound Incubation: Add the benzoxepin analog (dissolved in DMSO, final DMSO < 1%) at varying concentrations (0.1 nM to 100 nM) to a 96-well half-area plate. Add 2 mg/mL tubulin to each well.

-

Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

-

Data Analysis: Calculate the Vmax of the polymerization curve.

-

Validation Step: Include a positive control (Colchicine or CA-4) and a negative vehicle control (DMSO). The analog must demonstrate a dose-dependent reduction in Vmax compared to the vehicle to confirm on-target antimitotic activity.

-

Caption: Experimental workflow from benzoxepin synthesis to in vitro oncology target validation.

Conclusion & Future Perspectives

The this compound scaffold is far more than a synthetic curiosity; it is a privileged structure capable of addressing diverse therapeutic targets ranging from 5-HT2A-mediated inflammation to tubulin-driven oncogenesis. By leveraging conformational restriction, researchers can bypass the metabolic liabilities of flexible parent compounds (like combretastatin and phenethylamines) while drastically improving target specificity. Future drug development should focus on optimizing the lipophilicity (XLogP) and topological polar surface area (TPSA) of these analogs to enhance blood-brain barrier penetrance for neuropsychiatric indications, or restrict it for peripheral anti-inflammatory applications.

References

-

TFMBOX. Wikipedia. Available at: [Link]

-

DOx. Wikipedia. Available at: [Link]

-

Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Taylor & Francis. Available at:[Link]

-

One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents. PubMed. Available at:[Link]

Methodological & Application

Application Note: Efficient Synthetic Routes for 2,3,4,5-Tetrahydro-1-benzoxepin

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

The 2,3,4,5-tetrahydro-1-benzoxepin (homochroman) scaffold is a privileged seven-membered oxygen-containing heterocycle fused to a benzene ring. It serves as a critical structural motif in medicinal chemistry, frequently utilized to conformationally restrict flexible molecules. Derivatives of this scaffold exhibit a wide range of pharmacological activities, including potent antimitotic effects (e.g., combretastatin A-4 analogs targeting the colchicine binding site on

Synthesizing medium-sized (seven-membered) rings presents significant thermodynamic and kinetic challenges. The entropic penalty of bringing the two reactive ends together, combined with transannular strain, often leads to competing intermolecular oligomerization[3]. To overcome these barriers, modern synthetic planning relies on strategies that pre-organize the reactive centers.

This technical guide details two field-proven, highly efficient synthetic routes to the this compound core:

-

The Ring-Closing Metathesis (RCM) Strategy: A modern, mild approach ideal for late-stage functionalization and analog library generation.

-

The Intramolecular Friedel-Crafts Acylation Strategy: A classical, highly scalable route utilizing inexpensive bulk reagents, ideal for early-stage process chemistry.

Route A: The Ring-Closing Metathesis (RCM) Strategy

Mechanistic Rationale

The RCM approach mitigates the entropic penalty of seven-membered ring formation by utilizing the rigid arene backbone to pre-organize the terminal alkenes[4]. Grubbs' second-generation catalyst is specifically selected over the first-generation variant due to its superior functional group tolerance—particularly toward the free secondary hydroxyl group generated during the Grignard addition—and its higher reactivity, which is necessary to drive the formation of the oxepin ring via the release of ethylene gas[3][4].

Pathway Visualization

Figure 1: Step-by-step Ring-Closing Metathesis (RCM) pathway to this compound.

Experimental Protocol

Step 1: O-Allylation

-

To a stirred solution of salicylaldehyde (1.0 eq.) in anhydrous DMF (0.5 M), add anhydrous

(2.0 eq.). -

Add allyl bromide (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

-

Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with 5% aqueous LiCl to remove residual DMF. Dry over

and concentrate to yield 2-allyloxybenzaldehyde.

Step 2: Grignard Addition

-

Dissolve 2-allyloxybenzaldehyde (1.0 eq.) in anhydrous THF (0.3 M) under an argon atmosphere and cool to 0 °C.

-

Slowly add vinylmagnesium bromide (1.0 M in THF, 1.2 eq.) dropwise to maintain the internal temperature below 5 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench carefully with saturated aqueous

. Extract with EtOAc, dry over

Step 3: Ring-Closing Metathesis

-

Dissolve the diene intermediate (1.0 eq.) in degassed anhydrous

to achieve a highly dilute concentration (0.01 M) to prevent intermolecular cross-metathesis. -

Add Grubbs' 2nd Generation Catalyst (5 mol%). Stir at room temperature for 6 hours under argon[4].

-

Concentrate the mixture in vacuo and purify via column chromatography to isolate 2,5-dihydro-1-benzoxepin-5-ol.

Step 4: Hydrogenation & Deoxygenation

-

Dissolve 2,5-dihydro-1-benzoxepin-5-ol (1.0 eq.) in ethanol. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq.) and 10 wt% Pd/C (0.05 eq. Pd).

-

Purge the flask with hydrogen gas and stir vigorously under a balloon of

(1 atm) at room temperature for 12 hours. The acidic conditions facilitate the hydrogenolysis of the allylic/benzylic alcohol while the alkene is reduced. -

Filter through a pad of Celite, concentrate, and purify to yield the final this compound.

Route B: The Intramolecular Friedel-Crafts Acylation Strategy

Mechanistic Rationale

This classical approach relies on the intramolecular electrophilic aromatic substitution of a tethered acylium ion. Polyphosphoric acid (PPA) is the reagent of choice because it acts as both a solvent and a mild Brønsted/Lewis acid, promoting the dehydration of 4-phenoxybutanoic acid into an acylium ion without cleaving the sensitive ether linkage[5].

Following cyclization to homochroman-5-one, the ketone must be fully reduced to the alkane. The highly basic conditions of the Wolff-Kishner reduction (hydrazine hydrate, KOH) are strategically chosen over the acidic Clemmensen reduction (Zn/Hg, HCl) to prevent acid-catalyzed ether cleavage or ring-opening side reactions[6].

Pathway Visualization

Figure 2: Step-by-step Intramolecular Friedel-Crafts pathway to this compound.

Experimental Protocol

Step 1: Williamson Ether Synthesis

-

To a solution of phenol (1.0 eq.) in 10% aqueous NaOH, add 4-bromobutanoic acid (1.1 eq.).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and acidify with 6M HCl until the pH reaches 2.

-

Extract the precipitated product with EtOAc, wash with brine, dry over

, and concentrate to yield 4-phenoxybutanoic acid.

Step 2: Intramolecular Cyclodehydration

-

Heat Polyphosphoric Acid (PPA, 10x weight of substrate) to 90 °C to decrease its viscosity.

-

Add 4-phenoxybutanoic acid (1.0 eq.) in portions with vigorous mechanical stirring[5].

-

Maintain the temperature at 90 °C for 2 hours. The solution will turn deep red/brown.

-

Pour the hot mixture over crushed ice and stir vigorously until the PPA is fully hydrolyzed. Extract with

, wash sequentially with water, saturated

Step 3: Wolff-Kishner Reduction

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve homochroman-5-one (1.0 eq.) in diethylene glycol (0.5 M).

-

Add hydrazine hydrate (80% aqueous, 3.0 eq.) and KOH pellets (3.0 eq.)[6].

-

Heat the mixture to 150 °C for 2 hours to form the hydrazone intermediate.

-

Drain the water from the Dean-Stark trap and gradually increase the internal temperature to 200 °C. Reflux for an additional 3 hours until nitrogen evolution ceases.

-

Cool to room temperature, dilute with water, and extract with diethyl ether. Wash with 1M HCl, dry over

, and concentrate to yield this compound.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics for both synthetic pathways, aiding process chemists in selecting the appropriate route based on scale and available infrastructure.

| Parameter | Route A: RCM Strategy | Route B: Friedel-Crafts Strategy |

| Overall Yield | ~45–55% (over 4 steps) | ~60–70% (over 3 steps) |

| Key Intermediates | Diene, 2,5-Dihydro-1-benzoxepin-5-ol | 4-Phenoxybutanoic acid, Homochroman-5-one |

| Scalability | Moderate (High dilution required for RCM; catalyst cost is a limiting factor) | High (Utilizes inexpensive bulk reagents; easily scaled to multi-gram quantities) |

| Reaction Conditions | Mild (RT to 70 °C) | Harsh (up to 200 °C required for Wolff-Kishner) |

| Functional Group Tolerance | Excellent (Tolerates halogens, esters, and ethers) | Poor (Strong acids and bases will degrade sensitive groups) |

| Environmental Impact | High atom economy, low waste generation | High waste generation (PPA hydrolysis, hydrazine) |

References

-

National Institutes of Health. "Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents." PubMed. Available at:[Link]

-

Grokipedia. "Benzoxepin: Classical methods and Anticancer activity." Grokipedia. Available at: [Link]

-

Semantic Scholar. "Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis." ARKIVOC 2008 (ii) 172-182. Available at: [Link]

-

Maxwell, C. "Studies on Bredt's Rule (Synthesis of homochroman-5-one)." University of Glasgow Theses Digitisation. Available at:[Link]

-

Taylor & Francis. "Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects." Available at:[Link]

Sources

- 1. Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

Application Note: Ring-Closing Metathesis Protocols for Benzoxepin Synthesis

Executive Summary & Strategic Rationale

The benzoxepin framework—a seven-membered oxygen heterocycle fused to a benzene ring—is a "privileged scaffold" in medicinal chemistry, appearing in potent agents like Heliannuol (allelopathic), Pterulone (antifungal), and various selective estrogen receptor modulators (SERMs).

Historically, closing seven-membered rings is thermodynamically challenging due to significant entropic penalties and transannular strain (medium-ring constraints). Ring-Closing Metathesis (RCM) offers a solution by trading the formation of a strained ring for the release of volatile ethylene gas (entropic driver).

Why this guide is different: Unlike generic RCM guides, this protocol specifically addresses the conformational pre-organization required for benzoxepins. The fused benzene ring is not just a structural feature; it is a kinetic lever that reduces the degrees of freedom in the transition state, making the RCM of benzoxepins significantly more efficient than their aliphatic oxepane counterparts.

Critical Pre-Reaction Decisions

Before uncapping the catalyst, you must select the correct precursor strategy. The position of the oxygen atom relative to the aromatic ring dictates the synthetic route.

Decision Matrix: Scaffold Selection

| Target Scaffold | Structural Feature | Precursor Strategy | Key Challenge |

| 1-Benzoxepin | Oxygen attached directly to phenyl ring. | O-Allylation / Vinyl Grignard (Salicylaldehyde route) | Isomerization of the vinyl ether double bond. |

| 3-Benzoxepin | Oxygen separated by methylene spacer. | Williamson Ether Synthesis (1,2-Benzenedimethanol route) | Dimerization (Inter- vs. Intramolecular competition). |

DOT Visualization: Strategic Workflow

Caption: Strategic decision tree for selecting the precursor synthesis route based on the desired benzoxepin isomer.

Detailed Protocols

Protocol A: Synthesis of 1-Benzoxepins (The Salicylaldehyde Route)

Target: 2,5-Dihydro-1-benzoxepin derivatives. Mechanism: This route leverages the rigidity of the salicylaldehyde backbone to pre-organize the diene.

Step 1: Precursor Synthesis (Self-Validating Step)

-

O-Allylation: React substituted salicylaldehyde with allyl bromide (

, DMF,-

Checkpoint: Monitor disappearance of the phenolic -OH stretch in IR (~3200 cm⁻¹).

-

-

Grignard Addition: Treat the O-allyl aldehyde with vinylmagnesium bromide (THF,

).-

Critical Note: Do not oxidize the resulting alcohol yet. The free allylic alcohol often undergoes RCM more efficiently than the ketone due to chelation effects with the Ru-catalyst, although both work.

-

Step 2: The RCM Reaction[1][2]

-

Reagents:

-

Substrate: 1-(2-(allyloxy)phenyl)prop-2-en-1-ol.

-

Catalyst: Grubbs 2nd Generation (G-II) (Preferred for steric bulk) or Hoveyda-Grubbs II (if the olefin is electron-deficient).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

-

Additive: Ti(OiPr)4 (0.3 eq) - Optional but recommended if secondary alcohols are present to prevent catalyst sequestration.

-

-

Procedure:

-

Degas: Sparge DCM with Argon for 15 minutes. Oxygen poisons the ruthenium carbene.

-

Dilution: Dissolve substrate to a concentration of 0.005 M to 0.01 M .

-

Why? 7-membered rings form slower than 5/6-membered rings. High concentration favors intermolecular dimerization (ADMET polymerization).

-

-

Catalyst Addition: Add G-II (2–5 mol%) as a solid or solution.

-

Reflux: Heat to reflux (

for DCM) for 2–6 hours. -

Quench: Add ethyl vinyl ether (50 eq) and stir for 30 mins to deactivate the catalyst.

-

Protocol B: Synthesis of 3-Benzoxepins (The Xylylene Route)

Target: 1,2,4,5-Tetrahydro-3-benzoxepin. Mechanism: This involves closing two allylic ethers attached to a benzene ring.

Step 1: Precursor Synthesis[3]

-

Start with 1,2-benzenedimethanol (phthalyl alcohol).

-

Perform double O-alkylation using allyl bromide and NaH in THF.

-

Checkpoint: 1H NMR must show symmetry in the aromatic region and distinct allyl signals.

-

Step 2: The RCM Reaction[1][2]

-

Reagents:

-

Substrate: 1,2-bis((allyloxy)methyl)benzene.

-

Catalyst: Grubbs 1st Generation (G-I) is often sufficient here due to the unhindered terminal olefins, but G-II guarantees higher conversion.

-

-

Procedure:

-

Setup: Flame-dry glassware under vacuum; backfill with

. -

Solvent: Anhydrous DCM (0.01 M).

-

Reaction: Add catalyst (3 mol%). Stir at RT.

-

Observation: Evolution of ethylene gas (bubbles) indicates initiation.

-

-

Purification: 3-benzoxepins are often volatile. Use careful rotary evaporation.

-

Troubleshooting & Optimization (The "Black Art")

When the reaction fails, it usually fails in one of three ways. Use this table to diagnose.

| Symptom | Root Cause | Corrective Action |

| No Reaction (Starting Material remains) | Catalyst poisoning or Steric bulk. | 1. Sparge solvent longer.2. Switch to Hoveyda-Grubbs II .3. Add Ti(OiPr)4 to sequester Lewis basic sites. |

| Oligomerization (Multiple spots on TLC) | Concentration too high. | 1. Dilute to 0.001 M .2. Slow addition of catalyst (syringe pump over 4h). |

| Isomerization (Ring contracts/Double bond moves) | Ruthenium hydride formation. | Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. This oxidizes Ru-H species that cause isomerization. |

DOT Visualization: Troubleshooting Logic

Caption: Logic flow for diagnosing and correcting common RCM failures in benzoxepin synthesis.

Post-Reaction Processing (Ruthenium Removal)

Pharmaceutical applications require Ruthenium levels <10 ppm. Standard silica columns are insufficient.

Recommended Protocol:

-

Scavenger Resin: Add QuadraPure™ TU (thiourea scavenger) or activated carbon to the reaction mixture before concentration. Stir for 12 hours.

-

Filtration: Filter through a pad of Celite.

-

Coordination: Alternatively, add DMSO (5 eq relative to catalyst) and stir for 12 hours. The DMSO coordinates to the Ru, making it silica-adsorbent.

References

-

Majumdar, K. C., et al. (2008). "Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis." Arkivoc. Link

-

Grubbs, R. H., & Chang, S. (1998). "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron. Link

-

Chattopadhyay, S. K., et al. (2016). "Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches." ResearchGate.[4][5][6] Link

-

BenchChem Application Note. (2025). "RCM Troubleshooting Guide." Link

- Schmidt, B. (2004). "Ruthenium-catalyzed cyclization reactions." European Journal of Organic Chemistry.

Sources

Friedel-Crafts intramolecular cyclization to form tetrahydro-1-benzoxepin

Application Note: Intramolecular Friedel-Crafts Cyclization for the Synthesis of Tetrahydro-1-Benzoxepin Scaffolds

Executive Summary

The 2,3,4,5-tetrahydro-1-benzoxepin ring system is a privileged structural motif found in numerous bioactive natural products (e.g., radulanins, pterulone) and synthetic pharmaceuticals, including 5-HT2 receptor agonists and tubulin-targeting combretastatin analogs[1][2][3]. Constructing this seven-membered oxa-heterocycle efficiently requires overcoming the entropic barriers of medium-ring formation. This application note details the optimized protocols for the intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acids to yield 3,4-dihydro-1-benzoxepin-5(2H)-ones, followed by downstream deoxygenation to the fully saturated tetrahydro-1-benzoxepin scaffold.

Mechanistic Rationale & Reagent Selection

The synthesis relies on the generation of a highly electrophilic acylium ion from a carboxylic acid tethered to an electron-rich aromatic ring via an ether linkage.

-

Activation: Brønsted/Lewis acid mixtures, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (P2O5 in methanesulfonic acid), convert the carboxylic acid into a mixed anhydride[3].

-

Acylium Generation: Thermal or acid-catalyzed cleavage of the mixed anhydride yields the reactive acylium ion.

-

Cyclization: Intramolecular electrophilic aromatic substitution (EAS) occurs at the ortho-position of the phenoxy ring, forming the seven-membered benzoxepin-5-one.

Expert Insight (Causality in Reagent Choice): PPA is the traditional reagent, acting as both solvent and dehydrating agent. However, its high viscosity requires heating (80–100 °C), which can cause ether cleavage or polymerization in highly electron-rich substrates (e.g., dimethoxy-substituted rings). For such sensitive substrates, Eaton's reagent is preferred as it remains fluid at room temperature, allowing for milder reaction conditions and preserving functional group integrity[3].

Mechanistic pathway of intramolecular Friedel-Crafts acylation to form benzoxepin.

Comparative Data: Cyclization Reagents

Table 1 summarizes the empirical data for selecting the appropriate cyclization reagent based on substrate electronics.

| Reagent System | Operating Temp | Viscosity / Handling | Substrate Suitability | Typical Yield |

| Polyphosphoric Acid (PPA) | 80 °C – 100 °C | Extremely high; requires mechanical stirring | Unsubstituted or mildly deactivated rings | 60 – 85% |

| Eaton's Reagent | rt – 50 °C | Low; easily stirred with magnetic bars | Electron-rich (e.g., methoxy-substituted) | 65 – 90% |

| AlCl₃ / Acid Chloride | 0 °C – rt | Moderate; requires prior SOCl₂/(COCl)₂ step | Broad, but risks Lewis acid-mediated demethylation | 50 – 75% |

Experimental Protocols

The following workflow outlines the self-validating protocol for the PPA-mediated cyclization.

Workflow for the PPA-mediated Friedel-Crafts cyclization of benzoxepins.

Protocol A: Synthesis of 3,4-Dihydro-1-benzoxepin-5(2H)-one via PPA Cyclization

This protocol is optimized for unsubstituted or moderately deactivated 4-phenoxybutyric acids.[3]

Materials:

-

4-Phenoxybutyric acid (1.0 equiv, e.g., 5.0 g)

-

Polyphosphoric acid (PPA) (approx. 10x weight of substrate, 50 g)

-

Dichloromethane (DCM)

-

1M Aqueous NaOH

-

Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure:

-

Thermal Equilibration: In a 250 mL round-bottom flask equipped with a heavy-duty mechanical stirrer, add 50 g of PPA. Heat the flask in an oil bath to 80 °C.

-

Causality: PPA is too viscous for magnetic stirring at room temperature. Pre-heating lowers viscosity and ensures homogenous mixing, preventing localized hot spots.

-

-

Substrate Addition: Slowly add 4-phenoxybutyric acid (5.0 g) portion-wise to the hot PPA. The mixture will transition into a brown syrup.

-

Cyclization: Maintain the internal temperature at 80–85 °C for 2 hours with continuous mechanical stirring.

-

Causality: Exceeding 90 °C significantly increases the risk of ether cleavage and intermolecular polymerization, which will manifest as intractable black tar.

-

-